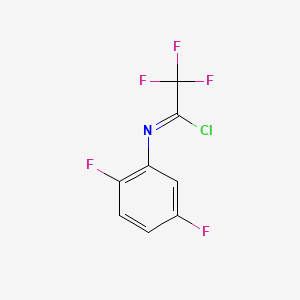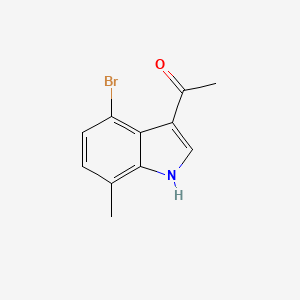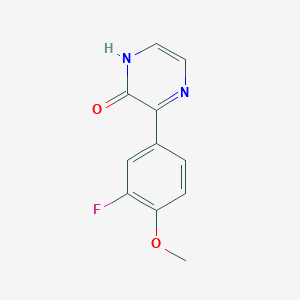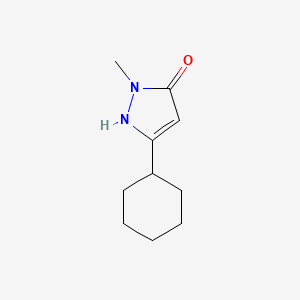
1-(2-Ethyl-6-methylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyl-6-methylphenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a substituted phenyl ring. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-6-methylphenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-6-methylaniline with cyanamide under acidic conditions to form the corresponding guanidine derivative. Another method involves the use of thiourea derivatives as guanidylating agents, which react with the aniline derivative to yield the desired guanidine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as transition-metal-catalyzed guanylation reactions, has been explored to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Ethyl-6-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethyl-6-methylphenyl)guanidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Ethyl-6-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with nucleophilic sites on biological molecules, influencing their activity. Additionally, the compound’s high basicity allows it to interact with acidic sites, modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methylphenyl)guanidine
- 1-(2-Ethylphenyl)guanidine
- 1-(2,6-Dimethylphenyl)guanidine
Comparison: 1-(2-Ethyl-6-methylphenyl)guanidine is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications .
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
2-(2-ethyl-6-methylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3/c1-3-8-6-4-5-7(2)9(8)13-10(11)12/h4-6H,3H2,1-2H3,(H4,11,12,13) |
InChI-Schlüssel |
ZZAKSKPMOQLLQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC(=C1N=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)







![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)
